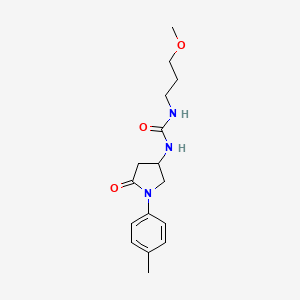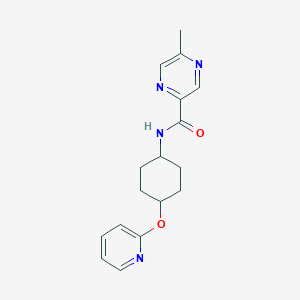
5-methyl-N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)pyrazine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "5-methyl-N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)pyrazine-2-carboxamide" is a pyrazine derivative with potential interest in various fields of chemistry and materials science. While the provided papers do not directly discuss this specific compound, they do provide valuable insights into the synthesis, molecular structure, and properties of related pyrazine carboxamide derivatives, which can be extrapolated to understand the compound .
Synthesis Analysis
The synthesis of pyrazine derivatives, as described in the first paper, involves a Suzuki cross-coupling reaction, which is a palladium-catalyzed cross-coupling between organoboron compounds and halides. The paper details the synthesis of 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides using this method, starting from 5-bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide and various aryl/heteroaryl boronic acids or pinacol esters. This method could potentially be adapted for the synthesis of the compound by selecting appropriate starting materials and coupling partners that would introduce the desired cyclohexyl and pyridin-2-yloxy substituents .
Molecular Structure Analysis
The second paper provides insights into the molecular structure analysis of a pyrazine carboxamide derivative using spectroscopic methods and computational chemistry. The optimized molecular structure and vibrational frequencies were investigated, and the potential energy distribution was analyzed. For the compound "5-methyl-N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)pyrazine-2-carboxamide," similar methods could be employed to determine its molecular structure, including the use of software packages like Gaussian09 for theoretical calculations and vibrational spectroscopy for experimental validation .
Chemical Reactions Analysis
Although the provided papers do not directly address the chemical reactions of the specific compound, the reactivity of pyrazine carboxamide derivatives can be inferred. The papers discuss the electronic properties and reactivity parameters such as frontier molecular orbitals (FMOs), HOMO-LUMO energy gap, and electrophilicity index. These parameters are crucial in understanding the types of chemical reactions the compound might undergo, such as nucleophilic or electrophilic attacks, which are influenced by the electron density distribution within the molecule .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazine derivatives are closely related to their molecular structure. The first paper discusses the nonlinear optical (NLO) properties and electronic delocalization within the pyrazine ring system, which are important for applications in materials science. The second paper highlights the high first hyperpolarizability of a pyrazine carboxamide derivative, suggesting significant NLO behavior due to extended π-electron delocalization. For the compound , similar properties such as solubility, melting point, and NLO behavior could be predicted based on its molecular structure and the presence of electron-donating or withdrawing groups .
Scientific Research Applications
Synthesis and Characterization
Synthesis of Pyrazole and Pyrazolopyrimidine Derivates : A study detailed the synthesis of novel pyrazole derivatives, including those with potential cytotoxic activity against certain cancer cell lines. These compounds were synthesized through reactions involving hydrazine hydrate, showcasing their structural variety and potential in drug discovery (Hassan et al., 2014).
Development of Benzamide-Based Aminopyrazoles : Research focused on creating benzamide-based 5-aminopyrazoles, leading to compounds with significant antiviral activities against bird flu influenza. This work illustrates the process of designing and synthesizing molecules with targeted biological activities (Hebishy et al., 2020).
Antimicrobial Agents from Pyridine Carboxamides : A series of chiral macrocyclic and linear pyridine carboxamides were synthesized, demonstrating diverse antimicrobial properties. This research emphasizes the role of synthetic chemistry in producing new compounds for microbiological applications (Al-Salahi et al., 2010).
Applications Beyond Drug Use
Antitumor and Antimicrobial Activities : Studies have shown that certain pyrazole-containing compounds possess antitumor and antimicrobial activities, highlighting their potential in the treatment of cancer and infections without focusing on specific drug dosages or side effects (Riyadh, 2011).
Antimicrobial and Antifungal Properties : Pyrazolopyridine derivatives have been synthesized and evaluated for their antimicrobial activities, offering insights into the design of compounds to combat microbial and fungal infections (Panda et al., 2011).
properties
IUPAC Name |
5-methyl-N-(4-pyridin-2-yloxycyclohexyl)pyrazine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O2/c1-12-10-20-15(11-19-12)17(22)21-13-5-7-14(8-6-13)23-16-4-2-3-9-18-16/h2-4,9-11,13-14H,5-8H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJSXPCQWMATPPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=N1)C(=O)NC2CCC(CC2)OC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-methyl-N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)pyrazine-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

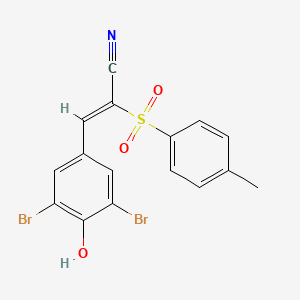
![Methyl 2-[2-(4-chlorophenyl)-4-phenyl-1,3-thiazol-5-yl]acetate](/img/structure/B2514950.png)
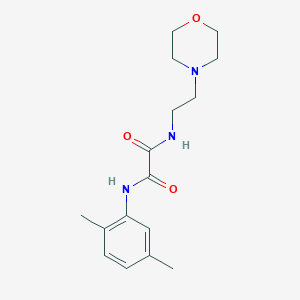
![4-chloro-N-[5-oxo-2,4-bis(trifluoromethyl)-1,6-naphthyridin-6-yl]benzamide](/img/structure/B2514954.png)
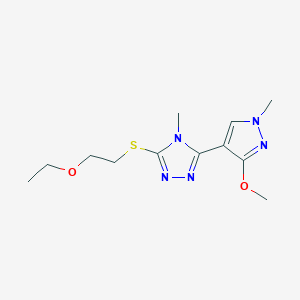
![2-(4-fluorophenoxy)-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}acetamide](/img/structure/B2514956.png)
![2-[3-cyano-4-(methoxymethyl)-6-methyl-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2514958.png)
![2,3-dimethylthieno[3',2':5,6]pyrimido[2,1-a]isoindol-4(10H)-one](/img/structure/B2514959.png)



